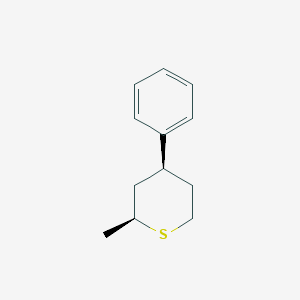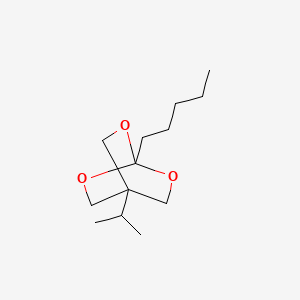
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a specialized organic compound belonging to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its cyclic structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be synthesized through several methods:
Pinner Reaction: This method involves the reaction of nitriles with alcohols in the presence of hydrogen chloride.
Reaction with Sodium Alkoxide: Another method involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide to produce the ortho ester.
Industrial Production Methods
Industrial production of ortho esters often employs the Pinner reaction due to its efficiency and the availability of starting materials. The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions:
Hydrolysis: This compound is readily hydrolyzed in mild aqueous acid to form esters.
Johnson–Claisen Rearrangement: This reaction involves the conversion of an allylic alcohol with an ortho ester to give a γ,δ-unsaturated ester.
Bodroux–Chichibabin Aldehyde Synthesis: In this reaction, an ortho ester reacts with a Grignard reagent to form an aldehyde.
Common Reagents and Conditions
Hydrolysis: Mild aqueous acid or base conditions.
Johnson–Claisen Rearrangement: Requires an ortho ester with a deprotonatable alpha carbon.
Bodroux–Chichibabin Aldehyde Synthesis: Utilizes Grignard reagents.
Major Products
Hydrolysis: Produces esters and alcohols.
Johnson–Claisen Rearrangement: Produces γ,δ-unsaturated esters.
Bodroux–Chichibabin Aldehyde Synthesis: Produces aldehydes.
Applications De Recherche Scientifique
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis due to its stability towards strong nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Mécanisme D'action
The mechanism of action of orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its hydrolysis to form esters and alcohols. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in the Bodroux–Chichibabin aldehyde synthesis, the ortho ester reacts with a Grignard reagent to form an aldehyde through a formylation reaction .
Comparaison Avec Des Composés Similaires
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be compared with other ortho esters such as:
Trimethyl Orthoformate: Used in similar hydrolysis reactions but differs in its alkoxy groups.
Triethyl Orthoacetate: Utilized in the Johnson–Claisen rearrangement but has different reactivity due to its structure.
The uniqueness of this compound lies in its cyclic structure, which imparts distinct chemical properties and reactivity compared to its acyclic counterparts.
Propriétés
Numéro CAS |
78219-79-1 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-pentyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-13-14-8-12(9-15-13,10-16-13)11(2)3/h11H,4-10H2,1-3H3 |
Clé InChI |
UNGGCBFMTPPGFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC12OCC(CO1)(CO2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


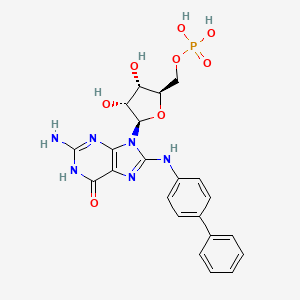

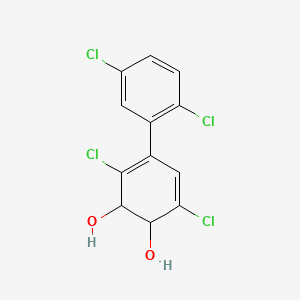
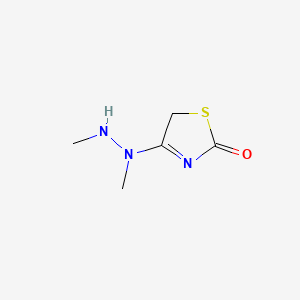
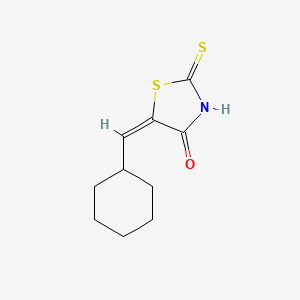
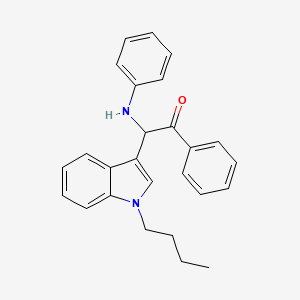
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)





